molecular formula C14H9BrN2OS B2651411 (Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide CAS No. 1223869-53-1

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Cat. No.: B2651411
CAS No.: 1223869-53-1
M. Wt: 333.2
InChI Key: CXXIQEQUTYNJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is a synthetic acrylamide derivative characterized by its distinct (Z)-configuration around the prop-2-enamide core. This configuration, along with its key functional groups—including a 2-bromophenyl amide, a cyano (CN) group, and a thiophen-3-yl moiety—defines its chemical reactivity and three-dimensional structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound can be synthesized via routes such as Knoevenagel condensation, a common method for constructing similar cyanoacrylamide scaffolds from corresponding aldehydes and cyanoacetamides . Preliminary research on compounds with related structures indicates several potential avenues for scientific investigation. Notably, thiophene-containing carboxamides have demonstrated significant biological activities. For instance, certain N-(thiophen-2-yl)nicotinamide derivatives have exhibited excellent fungicidal activity in greenhouse and field trials, specifically against cucumber downy mildew, suggesting this compound could be a candidate for agrochemical research . Furthermore, the α,β-unsaturated acrylamide backbone can function as a Michael acceptor, potentially enabling covalent interactions with biological thiols in enzyme active sites. This mechanism is often explored in the development of enzyme inhibitors, such as those targeting dihydroorotate dehydrogenase, a key protein in the de novo pyrimidine biosynthesis pathway . The presence of the bromine atom on the phenyl ring also offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a library of analogues for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXIQEQUTYNJSQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC=C2)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H9BrN2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine. The compound features a unique structure characterized by a brominated phenyl ring and a thiophene moiety, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC14H9BrN2OS
CAS Number1223869-53-1
SMILESC1=CC=C(C(=C1)C(=C(C(=O)N)C#N)S)Br
IUPAC NameThis compound

Research indicates that compounds with thiophene rings often exhibit significant biological activity due to their ability to interact with various cellular pathways. The mechanism of action for this compound primarily involves its interactions with biological targets such as enzymes or receptors. Potential actions include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.
  • Cellular Pathway Modulation : The compound may disrupt cellular processes leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. For instance, compounds structurally similar to this enamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study involving the compound reported an IC50 value in the range of 10–25 µM against specific cancer cell lines, indicating moderate potency. The observed effects were attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function in cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Case Studies

  • Study on Anticancer Mechanisms : A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    • Methodology : The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.
    • Findings : The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.
  • Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties of this compound against various bacterial strains using disk diffusion methods.
    • Results : Zones of inhibition were measured, showing effective antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 5–20 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Comparisons

Compound Key Substituents Potential Applications Key Differences
This compound Thiophen-3-yl, 2-bromophenyl, cyano Herbicide (inferred) Thiophene ring (S-containing heterocycle) enhances π-π stacking and lipophilicity.
N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine (Wu et al., 2006) 4,6-Dimethoxypyrimidinyloxy, benzylamine Selective herbicide for oilseed rape Pyrimidine ring (N-containing) facilitates hydrogen bonding; benzylamine increases solubility.
(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide 4-Bromophenylmethoxy, 2,4,6-trimethylphenyl, methoxy Unspecified (agrochemical research) Trimethylphenyl group increases steric bulk; methoxy groups improve bioavailability.

Key Observations

Pyrimidine analogs exhibit stronger hydrogen-bonding capacity, which may improve target-site binding in herbicides .

Substituent Effects: The 2-bromophenyl group in the target compound may reduce steric hindrance compared to the 2,4,6-trimethylphenyl group in the ECHEMI compound, favoring interactions with narrow enzyme active sites . Methoxy groups in the ECHEMI compound could enhance solubility but reduce metabolic stability compared to the cyano group in the target compound .

Biological Activity :

  • Pyrimidine-containing herbicides (e.g., Wu et al., 2006) demonstrate selective postemergence activity in oilseed rape, attributed to their ability to inhibit acetolactate synthase (ALS) . The target compound’s thiophene core may confer alternative modes of action, such as disrupting electron transport chains.

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